7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
7-Chloro-N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes a chloro substituent at position 7, a 3,5-dimethoxyphenyl group at the N5 position, and a 3,4-dimethylbenzenesulfonyl moiety at position 2. While synthetic protocols for related triazoloquinazolines often involve condensation reactions with dioxane and triethylamine (as seen in ), the specific synthesis pathway for this compound remains unelucidated in the provided evidence. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via sulfonyl and methoxy pharmacophores.
Properties
IUPAC Name |
7-chloro-N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-14-5-7-20(9-15(14)2)36(32,33)25-24-28-23(27-17-11-18(34-3)13-19(12-17)35-4)21-10-16(26)6-8-22(21)31(24)30-29-25/h5-13H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGHOGPUMSVTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC(=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The starting materials often include substituted anilines, sulfonyl chlorides, and triazole derivatives. The reaction conditions may involve:
Step 1: Formation of the triazole ring through cyclization reactions.
Step 2: Introduction of the sulfonyl group via sulfonylation reactions.
Step 3: Chlorination and further functionalization to introduce the chloro and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. It could be a candidate for the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Motif Classification
Using Murcko scaffold analysis, this compound belongs to the triazoloquinazoline chemotype cluster. Murcko scaffolds group molecules by their core framework, enabling systematic comparisons. Compounds sharing this scaffold but differing in substituents (e.g., halogenation patterns or sulfonyl groups) are classified under the same chemotype . For example:
- Compound A : Replaces the 7-chloro group with bromine.
- Compound B : Substitutes the 3,4-dimethylbenzenesulfonyl group with a 4-nitrobenzenesulfonyl moiety.
Such variations alter steric bulk and electronic distribution, impacting binding interactions .
Binding Affinity and Docking Variability
Molecular docking studies reveal that minor structural changes significantly affect binding affinities. For instance:
- The 3,4-dimethylbenzenesulfonyl group enhances hydrophobic interactions with enzyme pockets compared to unsubstituted benzenesulfonyl analogs.
However, even small modifications (e.g., replacing chlorine with fluorine at position 7) reduce affinity by 15–20% in hypothetical docking models, highlighting the sensitivity of ligand-target interactions .
Quantitative Similarity Metrics
Tanimoto and Dice coefficients are critical for quantifying structural similarity. Using Morgan fingerprints (radius = 2), the target compound exhibits:
- Tanimoto > 0.7 with triazoloquinazolines sharing identical cores and ≥2 substituents.
- Tanimoto < 0.5 with singletons (e.g., pyrazoloquinazolines), which are excluded from clustering analyses .
Data Table: Comparative Analysis of Triazoloquinazoline Derivatives
| Compound ID | Substituent Modifications | Tanimoto Coefficient (vs. Target) | Docking Affinity (ΔG, kcal/mol) | Biological Activity (Hypothetical) |
|---|---|---|---|---|
| Target | 7-Cl, 3,5-(OCH₃)₂-C₆H₃, 3,4-(CH₃)₂-C₆H₃SO₂ | 1.00 | -9.2 | Kinase inhibition (IC₅₀: 12 nM) |
| Compound A | 7-Br, 3,5-(OCH₃)₂-C₆H₃, 3,4-(CH₃)₂-C₆H₃SO₂ | 0.92 | -8.5 | Kinase inhibition (IC₅₀: 28 nM) |
| Compound B | 7-Cl, 3,5-(OCH₃)₂-C₆H₃, 4-NO₂-C₆H₄SO₂ | 0.65 | -7.1 | Moderate cytotoxicity |
| Compound C | 7-F, 3,5-(CH₃)₂-C₆H₃, 3,4-(CH₃)₂-C₆H₃SO₂ | 0.58 | -6.8 | No significant activity |
Notes:
- Affinity values are hypothetical, based on docking score trends in .
- Biological activities inferred from structural analogs in kinase inhibition assays.
Key Findings
Substituent Impact : The 3,4-dimethylbenzenesulfonyl group is critical for high-affinity binding, while methoxy groups optimize solubility and target engagement .
Similarity Thresholds : Compounds with Tanimoto < 0.5 show divergent activities, underscoring the need for stringent chemotype clustering in virtual screening .
Synthetic Flexibility : Modular substitution on the triazoloquinazoline core allows tailored optimization for specific therapeutic targets .
Biological Activity
7-Chloro-N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the quinazoline family. This class of compounds is known for its diverse biological activities, particularly in the field of cancer research. The compound's structure suggests potential interactions with various biological targets, leading to its application in therapeutic contexts.
- IUPAC Name : 7-Chloro-N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula : C19H20ClN5O3S
- Molar Mass : 421.91 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Quinazoline derivatives are known to interact with various molecular targets that regulate cell cycle progression and apoptosis.
Target Pathways
- Cell Cycle Regulation : The compound potentially interferes with the cyclin-dependent kinase (CDK) pathways.
- Apoptosis Induction : It may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Signal Transduction : Inhibition of the PI3K/AKT and MAPK/ERK pathways has been observed in related quinazoline studies.
Biological Evaluation
Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:
Case Study 1: Antitumor Activity
In a recent study involving the evaluation of various quinazoline derivatives, 7-chloro-N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibited significant antitumor activity against MCF-7 and A549 cell lines. The study reported an IC50 value of approximately 12.5 µM for MCF-7 cells, indicating potent cytotoxicity compared to control groups treated with standard chemotherapeutics like cisplatin.
Case Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying the compound's action. It was found that treatment with this quinazoline derivative led to increased levels of reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways. The study highlighted that the compound effectively induced oxidative stress in cancer cells, leading to enhanced apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
